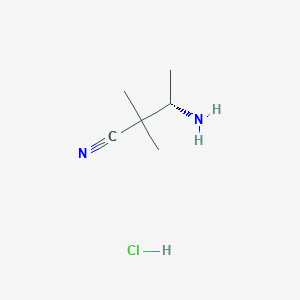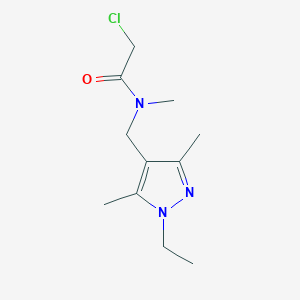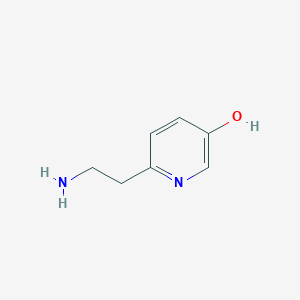
N-methyl-N-(pyridin-2-yl)carbamoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-2-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a pyridine ring attached to a carbamoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-(pyridin-2-yl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-(pyridin-2-yl)carbamoyl chloride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(pyridin-2-yl)carbamic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are common nucleophiles used in substitution reactions with N-methyl-N-(pyridin-2-yl)carbamoyl chloride.
Solvents: Dichloromethane, toluene, and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Carbamic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-2-yl)carbamoyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate or urea derivatives, depending on the nucleophile involved . The pyridine ring can also participate in coordination chemistry, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(pyridin-4-yl)carbamoyl chloride: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-N-(pyridin-3-yl)carbamoyl chloride: Pyridine ring attached at the 3-position.
N-methyl-N-(pyridin-2-yl)carbamic acid: Hydrolysis product of N-methyl-N-(pyridin-2-yl)carbamoyl chloride.
Uniqueness
N-methyl-N-(pyridin-2-yl)carbamoyl chloride is unique due to its specific reactivity profile and the position of the pyridine ring, which influences its chemical behavior and applications .
Eigenschaften
IUPAC Name |
N-methyl-N-pyridin-2-ylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-10(7(8)11)6-4-2-3-5-9-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYQYIQELHTNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)






![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)



![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
